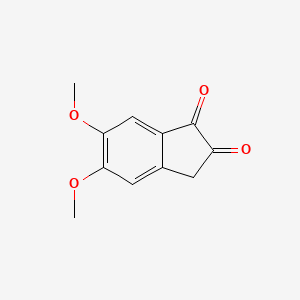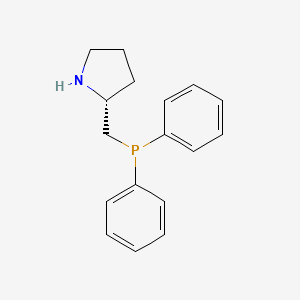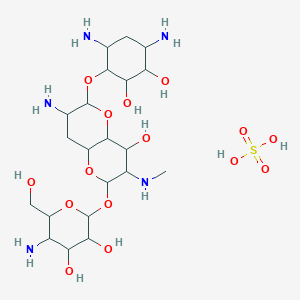
Nebramycin II (sulfate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apramycin sulfate, also known as Nebramycin II, is an aminoglycoside antibiotic . It has a molecular weight of 539.58 (free base basis) . It is used in veterinary medicine to treat bacterial infections .
Molecular Structure Analysis
The empirical formula for Apramycin sulfate is C21H41N5O11 · xH2SO4 . The molecular structure of Apramycin sulfate is complex, with a bicyclic sugar moiety and a monosubstituted deoxystreptamine .Aplicaciones Científicas De Investigación
Antibacterial Applications
Nebramycin II, known for its antibacterial properties as part of the aminoglycoside family, has been a cornerstone in combating various bacterial infections. Specifically, its efficacy against Pseudomonas aeruginosa, a notorious pathogen, has been well-documented. Tobramycin, a derivative of Nebramycin, showcases enhanced activity against P. aeruginosa compared to other members of the aminoglycoside family like gentamicin. Clinical trials have established its use in treating infections in various bodily regions, including the urinary and respiratory tracts, signifying its broad-spectrum capabilities (Brogden et al., 2012).
Respiratory Management in Cystic Fibrosis
Cystic Fibrosis (CF) patients often grapple with chronic P. aeruginosa infections, leading to significant morbidity. Tobramycin, delivered via inhalation, has significantly improved the management of such infections. It provides high lung deposition, ensuring potent antibacterial action directly at the infection site, while minimizing systemic toxicity. This targeted approach has shown promising results in improving lung function, reducing bacterial density in sputum, and curbing the frequency of hospital admissions and systemic antibacterial use. The advent of dry powder formulations has further simplified the administration process, enhancing patient compliance without compromising efficacy or safety (Cheer et al., 2003; Klepser, 2004).
Pharmacokinetic and Pharmacodynamic Insights
Understanding the pharmacokinetics and pharmacodynamics of Nebramycin derivatives like Tobramycin is crucial in optimizing its clinical use. Studies underscore the importance of considering patient-specific factors such as age, body composition, and renal function in dosing regimens. This individualized approach ensures effective drug concentrations at the infection site while mitigating potential toxicity risks. Furthermore, the minimal influence of cystic fibrosis as a disease-specific factor on the pharmacokinetics of Tobramycin underlines the universality of the established dosing guidelines, applicable to both CF and non-CF patient populations (Hennig et al., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-amino-2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4-diol;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N5O11.H2O4S/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31;1-5(2,3)4/h5-21,26-32H,2-4,22-25H2,1H3;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLYHYWDYPSNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43N5O15S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41194-16-5 |
Source


|
| Record name | 4-O-[(2R,3R,4aS,6R,7S,8R,8aR)-3-amino-6-(4-amino-4-deoxy-α-D-glucopyranosyloxy)-8-hydroxy-7-methylaminoperhydropyrano[3,2-b]pyran-2-yl]-2-deoxystreptamine, sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


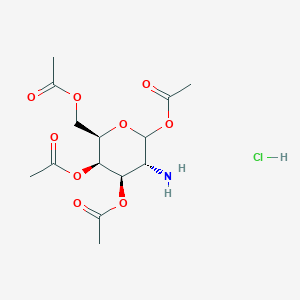
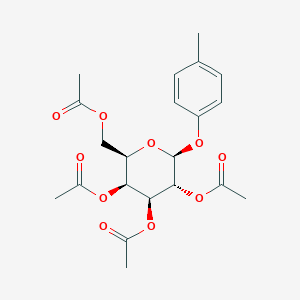
![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)
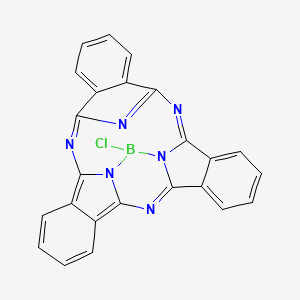

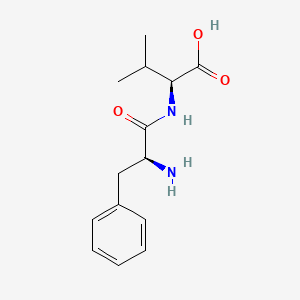
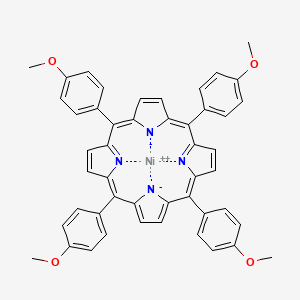
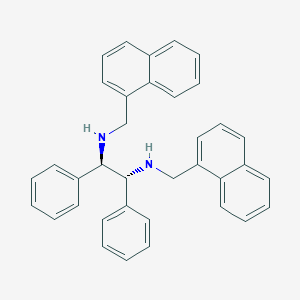

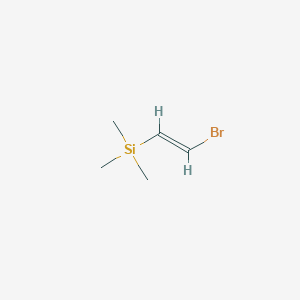
![[2-(N,N-Dimethylamino)phenyl]di-t-butylphosphine](/img/structure/B3068362.png)
